molecular formula C15H21BN2O2 B296054 2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine

2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine

Cat. No. B296054
M. Wt: 272.15 g/mol
InChI Key: GFVVCEZJYBNACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine, also known as DIBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug delivery and imaging. It is a boron-containing compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine functions as a boron-containing molecule that can form covalent bonds with biomolecules containing nucleophilic groups, such as thiol and amino groups. It has been shown to selectively bind to cysteine residues in proteins, leading to the formation of stable adducts. 2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine can also cross-link proteins, leading to the stabilization of protein complexes and the inhibition of protein-protein interactions.
Biochemical and physiological effects:
2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine has been shown to have minimal toxicity and low immunogenicity, making it a promising candidate for biomedical applications. It has been used as a tool for studying protein-protein interactions and as a cross-linking agent for stabilizing protein complexes. 2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine has also been shown to have potential as an imaging agent for cancer detection and as a targeted drug delivery system for cancer therapy.

Advantages and Limitations for Lab Experiments

2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine has several advantages for lab experiments, including its high selectivity for cysteine residues in proteins, its ability to form stable adducts with biomolecules, and its low toxicity and immunogenicity. However, 2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine has limitations, including its sensitivity to reaction conditions, the need for careful purification steps to obtain pure compound, and the potential for non-specific binding to biomolecules.

Future Directions

There are several future directions for research on 2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine, including the development of new synthesis methods to improve yield and purity, the optimization of conjugation strategies for creating imaging agents and drug delivery systems, and the exploration of its potential applications in other areas, such as materials science and catalysis. Further studies are needed to fully understand the mechanism of action of 2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine and its potential for biomedical applications.

Synthesis Methods

2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine can be synthesized using various methods, including the reaction of 2-oxoethylamine with diethylboronic acid in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 1-(1H-indol-3-ylmethyl)-2-oxoethylamine with triethylborane in the presence of a catalyst, such as copper(II) acetate. The synthesis of 2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure compound.

Scientific Research Applications

2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine has potential applications in drug delivery and imaging due to its ability to selectively bind to biomolecules, such as proteins and nucleic acids. It can be conjugated with various functional groups, such as fluorescent dyes and targeting moieties, to create imaging agents and targeted drug delivery systems. 2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine has also been used as a tool for studying protein-protein interactions and as a cross-linking agent for stabilizing protein complexes.

properties

Molecular Formula

C15H21BN2O2

Molecular Weight

272.15 g/mol

IUPAC Name

diethylboranyl 2-amino-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C15H21BN2O2/c1-3-16(4-2)20-15(19)13(17)9-11-10-18-14-8-6-5-7-12(11)14/h5-8,10,13,18H,3-4,9,17H2,1-2H3

InChI Key

GFVVCEZJYBNACY-UHFFFAOYSA-N

SMILES

B(CC)(CC)OC(=O)C(CC1=CNC2=CC=CC=C21)N

Canonical SMILES

B(CC)(CC)OC(=O)C(CC1=CNC2=CC=CC=C21)N

Origin of Product

United States

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